molecular formula C14H10N2O2 B8780284 3-Methyl-2-(phthalimidyl)pyridine CAS No. 64959-77-9

3-Methyl-2-(phthalimidyl)pyridine

Cat. No.: B8780284
CAS No.: 64959-77-9
M. Wt: 238.24 g/mol
InChI Key: MJPZDSDDTGJFNE-UHFFFAOYSA-N
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Description

These compounds typically feature a pyridine core substituted with a methyl group at position 3 and a nitrogen-containing or aryl group at position 2. For example, 3-Methyl-2-(4-methylphenyl)pyridine (25) and 3-Methyl-2-(1-naphthyl)pyridine (29) are synthesized via Suzuki-Miyaura cross-coupling reactions between 2-bromo-β-picoline and arylboronic acids (e.g., 4-methylphenylboronic acid or 1-naphthylboronic acid) under palladium catalysis, yielding 48% and 74% respectively . These compounds are prochiral biaryls used as precursors for synthesizing atropisomeric compounds through directed C–H activation .

Properties

CAS No.

64959-77-9

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H10N2O2/c1-9-5-4-8-15-12(9)16-13(17)10-6-2-3-7-11(10)14(16)18/h2-8H,1H3

InChI Key

MJPZDSDDTGJFNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :
  • Substituent Effects on Yield : Electron-rich aryl groups (e.g., 1-naphthyl) improve coupling efficiency (74% yield) compared to simpler aryl groups (48% for 4-methylphenyl) due to enhanced electron density stabilizing transition states .
  • Steric and Electronic Influences : Bulky substituents (e.g., naphthyl) may hinder reactivity in subsequent functionalization steps, whereas electron-withdrawing groups (e.g., stannyl) enable cross-coupling reactions .

Spectroscopic and Physical Data

NMR and Spectral Profiles :
  • 3-Methyl-2-(2-methoxyphenyl)pyridine (27) :
    • ¹H NMR (CDCl₃) : δ = 2.38 (s, 3H, CH₃), 2.42 (s, 3H, CH₃), 7.16–8.54 (m, aromatic protons) .
  • 3-Methyl-2-(1-naphthyl)pyridine (31) :
    • ¹³C NMR (CDCl₃) : δ = 13.42 (CH₃), 122.19–159.83 (aromatic carbons) .

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